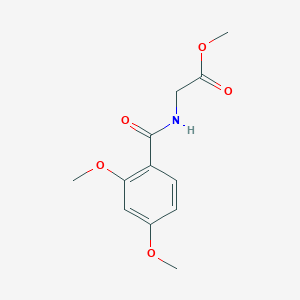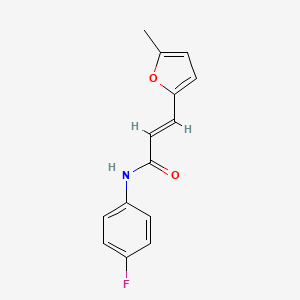![molecular formula C17H20N2O3 B5772989 N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the inhibition of P2X3 and P2X2/3 receptors, which are involved in nociception and pain transmission. By inhibiting these receptors, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea can reduce the transmission of pain signals, thereby providing relief from pain. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory properties, which further contribute to its therapeutic potential.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to exhibit potent activity against P2X3 and P2X2/3 receptors, which are involved in nociception and pain transmission. By inhibiting these receptors, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea can reduce the transmission of pain signals, thereby providing relief from pain. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory properties, which can help reduce inflammation and associated symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is its potent activity against P2X3 and P2X2/3 receptors, which makes it a promising candidate for the treatment of various pain conditions. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory properties, which further contribute to its therapeutic potential. However, one of the limitations of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is its relatively low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One potential direction is the further exploration of its anti-inflammatory properties, which could lead to the development of novel anti-inflammatory agents. Additionally, the development of more potent and selective P2X3 and P2X2/3 receptor inhibitors could lead to the development of more effective pain treatments. Finally, the development of more soluble forms of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea could help overcome some of the limitations associated with its use in lab experiments.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. This reaction results in the formation of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, which is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent activity against P2X3 and P2X2/3 receptors, which are involved in nociception and pain transmission. N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-7-3-13(4-8-15)11-12-18-17(20)19-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJLNAGPGOLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)



![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)

